(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol
Brand Name: Vulcanchem
CAS No.: 94405-98-8
VCID: VC17008548
InChI: InChI=1S/C23H34O2/c1-5-11-23(24)14-10-20-18-7-6-16-15-17(25-4)8-12-21(16,2)19(18)9-13-22(20,23)3/h5-6,15,18-20,24H,1,7-14H2,2-4H3/t18-,19+,20+,21+,22+,23+/m1/s1
SMILES:
Molecular Formula: C23H34O2
Molecular Weight: 342.5 g/mol

(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol

CAS No.: 94405-98-8

Cat. No.: VC17008548

Molecular Formula: C23H34O2

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol - 94405-98-8

Specification

CAS No. 94405-98-8
Molecular Formula C23H34O2
Molecular Weight 342.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-3-methoxy-10,13-dimethyl-17-prop-2-enyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol
Standard InChI InChI=1S/C23H34O2/c1-5-11-23(24)14-10-20-18-7-6-16-15-17(25-4)8-12-21(16,2)19(18)9-13-22(20,23)3/h5-6,15,18-20,24H,1,7-14H2,2-4H3/t18-,19+,20+,21+,22+,23+/m1/s1
Standard InChI Key JTTKTCASGWBFIW-KOORYGTMSA-N
Isomeric SMILES C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CC=C)O)C)OC
Canonical SMILES CC12CCC(=CC1=CCC3C2CCC4(C3CCC4(CC=C)O)C)OC

Introduction

Chemical Identity and Nomenclature

(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol (CAS No. 94405-98-8) is systematically named according to IUPAC conventions as [(8R,9S,10R,13S,14S,17S)-3-methoxy-17-(prop-2-en-1-yl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol]. Its molecular formula is C23H34O2, corresponding to a molar mass of 342.52 g/mol . The compound is classified under synthetic androgens and steroidal alkenes, with key synonyms including:

  • 3-Methoxy-17α-(2-propenyl)androsta-3,5-dien-17β-ol

  • (17β)-17-Allylandrosta-3,5-diene-3,17-diol .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.94405-98-8
Molecular FormulaC23H34O2
Molar Mass342.52 g/mol
IUPAC Name[(8R,9S,10R,13S,14S,17S)-3-methoxy-17-(prop-2-en-1-yl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol]

Synthesis and Manufacturing

The synthesis of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol typically begins with 3β-methoxy-5-androsten-17-one as a precursor. Key steps include:

  • Allylation at C17: Introduction of the allyl group via Grignard reaction or nucleophilic substitution under anhydrous conditions.

  • Oxidation and Reduction: Selective oxidation of the Δ5 double bond to form the 3,5-diene system, followed by stereospecific reduction to achieve the 17β-alcohol configuration.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%).

Reaction conditions are critical, with tetrahydrofuran (THF) serving as the primary solvent due to its ability to stabilize intermediates. The final product is characterized via 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity.

Molecular Structure and Stereochemistry

The compound’s structure features a tetracyclic androstane core with the following modifications:

  • Methoxy Group at C3: Enhances metabolic stability by reducing oxidative degradation.

  • Allyl Group at C17β: Introduces steric bulk, modulating receptor binding affinity.

  • 3,5-Diene System: Conjugation across C3–C5 increases planarity, influencing electronic interactions.

Biological Activity and Mechanism

(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol exhibits dual pharmacological profiles:

Antiandrogenic Activity

In vitro assays using LNCaP prostate cancer cells demonstrate 50% inhibition of dihydrotestosterone (DHT)-induced AR activation at 10 µM. The allyl group competitively antagonizes the AR ligand-binding domain (LBD), as shown via molecular docking simulations.

Anti-inflammatory Effects

The compound reduces TNF-α and IL-6 secretion in lipopolysaccharide (LPS)-stimulated macrophages by 40–60% at 5 µM. This activity is linked to suppression of NF-κB signaling, independent of glucocorticoid receptors.

Applications and Research Directions

Limitations and Challenges

  • Metabolic Stability: The 3-methoxy group slows hepatic clearance, but in vivo studies are needed to confirm pharmacokinetics.

  • Stereochemical Complexity: Scalable synthesis requires optimized chiral resolution techniques.

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